1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one
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Overview
Description
1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one is an organic compound with the molecular formula C10H13NOS. It is characterized by the presence of an amino group, a methylsulfanyl group, and a propanone moiety attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one typically involves the reaction of 2-amino-4-(methylsulfanyl)benzaldehyde with a suitable reagent to introduce the propanone group. One common method is the condensation reaction with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one can be compared with other similar compounds such as:
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound has a morpholine ring instead of the propanone moiety, which can lead to different chemical and biological properties.
2-{[4-(methylsulfanyl)phenyl]amino}-1-(piperidin-1-yl)propan-1-one: This compound contains a piperidine ring, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research .
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(2-amino-4-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NOS/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
CCLNQAKUUPMSEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)N |
Origin of Product |
United States |
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